molecular formula C15H21FN2O B2777644 1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine CAS No. 2320220-83-3

1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine

Cat. No.: B2777644
CAS No.: 2320220-83-3
M. Wt: 264.344
InChI Key: OQCKXBQQPYHDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 4-fluorophenyl group and a tetrahydrofuran-2-ylmethyl group

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h3-6,15H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCKXBQQPYHDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine typically involves the reaction of 4-fluoroaniline with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent to form the intermediate 4-(tetrahydrofuran-2-ylmethyl)aniline. This intermediate is then reacted with piperazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the fluorophenyl group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

Scientific Research Applications

2.1 Medicinal Chemistry

1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine has been studied for its potential therapeutic properties:

  • Receptor Binding Studies : It has shown promise as a ligand for various receptors, including sigma receptors, which are implicated in neurodegenerative diseases such as Alzheimer's. A study indicated that derivatives of this compound possess high affinity for sigma-1 receptors and exhibit selectivity towards other neurotransmitter receptors, making them suitable for imaging studies in brain research .
  • Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, potentially serving as an analgesic agent. Its unique structure allows it to interact with protein targets effectively, modulating their activity.

2.2 Pharmacology

Research indicates that the compound may act as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This suggests potential applications in pain management and neuroprotection .

2.3 Material Science

In addition to biological applications, this compound is utilized in developing new materials with specific properties. Its chemical structure allows it to be a building block for synthesizing complex molecules used in various industrial applications.

Case Studies

Several studies have documented the efficacy of this compound:

5.1 Sigma Receptor Ligands Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed low nanomolar affinity for sigma receptors and high selectivity towards other neurotransmitter systems . This positions them as potential candidates for further development in neuropharmacology.

5.2 Pain Management Research : Investigations into the compound's role as a FAAH inhibitor suggest it could be beneficial in developing new analgesics, highlighting its relevance in pain management therapies .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine
  • 1-(4-Bromophenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine
  • 1-(4-Methylphenyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine

Uniqueness

1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs.

Biological Activity

1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound features a piperazine ring with a 4-fluorophenyl substituent and an oxolane (tetrahydrofuran) group. The molecular formula is C13H16FN2O, with a molecular weight of approximately 234.28 g/mol. The fluorine atom enhances lipophilicity and may improve receptor binding affinity compared to non-fluorinated analogs.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with tetrahydrofuran-2-carbaldehyde, followed by cyclization with piperazine under reducing conditions. This multi-step process allows for high yields and purity, making it suitable for further pharmacological studies.

Biological Activity

Research indicates that derivatives of piperazine, including this compound, exhibit a range of biological activities:

1. Antitumor Activity
Several studies have investigated the antitumor properties of related compounds. For instance, derivatives of piperazine have shown significant inhibition against various cancer cell lines, including leukemia HL-60 cells, with inhibition rates reaching up to 54.59% at specific concentrations . The presence of the fluorophenyl group is believed to enhance these effects by improving the compound's interaction with cellular targets.

2. Acetylcholinesterase Inhibition
Compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. Some derivatives demonstrated comparable inhibition to established AChE inhibitors like neostigmine, suggesting potential as cognitive enhancers .

3. Receptor Binding Studies
Recent studies have highlighted the compound's interaction with various receptors, including σ1 receptors, which are implicated in neurodegenerative diseases. The compound exhibited high selectivity towards these receptors, indicating its potential role in modulating neurotransmission and offering therapeutic benefits in conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique features that may contribute to its biological activity:

Compound NameStructureUnique Features
1-(3-Fluorophenyl)-4-piperidinylmethanolStructurePotential analgesic properties
1-(4-Chlorophenyl)-4-methylpiperazineStructureInvestigated for anxiolytic effects
1-(Phenyl)-4-(oxan-2-yl)piperazineStructureExplored for neuroprotective effects

The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability compared to its chloro or bromo analogs, potentially leading to improved pharmacokinetic properties .

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

  • Antitumor Studies : Research has shown that alkyl derivatives of piperazine exhibit significant antitumor activity against CDC25B enzyme targets, with inhibition rates exceeding 99% at certain concentrations .
  • Neuropharmacological Studies : A study on receptor binding demonstrated that related compounds possess high selectivity for σ1 receptors, which are crucial in neuroprotection and cognitive function enhancement in models of Alzheimer's disease .
  • In Vitro Assays : In vitro assays have confirmed the efficacy of various derivatives as AChE inhibitors, supporting their potential use in treating cognitive disorders associated with cholinergic dysfunction .

Q & A

Q. What are the recommended synthesis strategies for 1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine, and how can purity be optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with nucleophilic substitution of 1-(4-fluorophenyl)piperazine with oxolan-2-ylmethyl halides under inert conditions. Use catalysts like K₂CO₃ in DMF or THF at 60–80°C for 12–24 hours .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : Confirm structure using 1H^1H- and 13C^{13}C-NMR, IR (key peaks: C-F stretch ~1250 cm⁻¹, piperazine ring vibrations), and high-resolution mass spectrometry (HRMS) .

Q. How can structural elucidation of this compound and its derivatives be systematically performed?

Methodological Answer:

  • X-ray crystallography : Co-crystallize with a suitable solvent (e.g., dichloromethane/hexane) and analyze using SHELX software for space group determination (e.g., monoclinic P2₁/c) and bond-length validation .
  • Spectroscopic techniques : Use 19F^{19}F-NMR to confirm fluorophenyl group integrity and 2D-COSY for piperazine ring conformation analysis .
  • Thermal analysis : Conduct differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Q. What in vitro assays are suitable for initial assessment of biological activity?

Methodological Answer:

  • Antiviral screening : Test against SARS-CoV-2 via plaque reduction assays in Vero E6 cells, with remdesivir as a positive control. Measure EC₅₀ using RT-qPCR for viral RNA quantification .
  • Receptor binding : Perform radioligand displacement assays (e.g., α₂-adrenergic receptors) with 3H^3H-yohimbine to determine IC₅₀ values .
  • Cytotoxicity : Use MTT assays in HEK-293 cells to establish selectivity indices (SI = CC₅₀/EC₅₀) .

Advanced Research Questions

Q. How can contradictions in degradation product data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Comparative analysis : Replicate degradation using liver microsomes (Wistar vs. DA rats) and human CYP3A4 isoforms. Quantify metabolites (e.g., 4,4'-difluorobenzophenone) via LC-MS/MS with isotopically labeled internal standards .
  • Mechanistic studies : Apply kinetic isotope effects (KIEs) to differentiate enzymatic vs. non-enzymatic pathways. Use deuterated analogs to track hydrogen abstraction sites .
  • Data reconciliation : Employ multivariate statistical analysis (e.g., PCA) to identify interspecies metabolic variability and adjust in vitro-in vivo extrapolation (IVIVE) models .

Q. What strategies optimize chromatographic separation of structurally similar metabolites?

Methodological Answer:

  • Mobile phase optimization : Test micellar (e.g., SDS/1-butanol) vs. microemulsion (e.g., octane/SDS/n-butanol) phases on a C18 column. Adjust pH (2.5–6.5) to influence ionization of piperazine nitrogen .
  • Column selection : Compare cyanopropyl-bonded vs. phenyl-hexyl stationary phases for resolving fluorophenyl-derived metabolites .
  • Detection : Use diode-array detection (DAD) at 254 nm for aromatic moieties and charged aerosol detection (CAD) for non-chromophoric compounds .

Q. How do pharmacokinetic properties vary across preclinical models, and how can this inform dose scaling?

Methodological Answer:

  • Interspecies studies : Administer 14C^{14}C-labeled compound to rats (Wistar, DA) and mice. Collect plasma/tissue samples at timed intervals; quantify via scintillation counting. Calculate clearance (CL) and volume of distribution (Vd) using non-compartmental analysis .
  • Allometric scaling : Apply the rule of exponents (e.g., CL = a·BWᵇ) to extrapolate human doses. Validate with physiologically based pharmacokinetic (PBPK) models .
  • Tissue distribution : Conduct whole-body autoradiography in rodents to identify accumulation sites (e.g., liver, brain) .

Q. How can variability in bioactivity assays be minimized during high-throughput screening (HTS)?

Methodological Answer:

  • Assay design : Use 384-well plates with robotic liquid handling to reduce pipetting errors. Include Z’-factor validation (>0.5) to ensure robustness .
  • Control normalization : Add internal controls (e.g., DMSO-only wells) and normalize data to plate median. Apply strict QC criteria (CV < 15%) .
  • Data analysis : Use machine learning (e.g., random forest) to identify outlier compounds and adjust for batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.